molecular formula C25H30N2O6 B2636751 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one CAS No. 431934-87-1

5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one

Katalognummer: B2636751
CAS-Nummer: 431934-87-1
Molekulargewicht: 454.523
InChI-Schlüssel: WJYPMZDZKKLKMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by:

  • Aryl substituents: A 3,4-dimethoxyphenyl group at position 5 and a 4-methoxybenzoyl group at position 4.
  • Core structure: A 3-hydroxy-pyrrol-2-one scaffold, which is common in bioactive molecules with anti-inflammatory, anticancer, or antiestrogenic properties .

Eigenschaften

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-26(2)13-6-14-27-22(17-9-12-19(32-4)20(15-17)33-5)21(24(29)25(27)30)23(28)16-7-10-18(31-3)11-8-16/h7-12,15,22,28H,6,13-14H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBQLXVJZGSQQC-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-(3,4-Dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one, also known by its CAS number 431929-07-6, is a compound with significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4, with a molar mass of 394.46 g/mol. The structure consists of a pyrrole ring substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC23H26N2O4
Molar Mass394.46 g/mol
CAS Number431929-07-6

Antagonistic Effects on FPR1

Recent studies have highlighted the compound's role as a N-formyl peptide receptor 1 (FPR1) antagonist. FPR1 is involved in various inflammatory responses and immune cell signaling. The compound has been shown to inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells, indicating its potential as an anti-inflammatory agent .

  • Mechanism : The antagonistic activity is attributed to the compound's ability to compete with agonists for binding to FPR1, effectively blocking the receptor's activation and downstream signaling pathways. This blockade can reduce inflammation and modulate immune responses.

Cytotoxicity and Anticancer Potential

In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism underlying its anticancer activity involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study screened multiple compounds for their anticancer properties using multicellular spheroids as a model. The results demonstrated that this pyrrole derivative significantly reduced tumor growth in treated spheroids compared to controls .

Molecular Modeling and Structure-Activity Relationship (SAR)

Molecular modeling studies have been performed to understand the binding interactions between the compound and FPR1. These studies reveal that specific structural features are crucial for its antagonistic activity.

  • SAR Analysis : Variations in substituents on the pyrrole ring affect potency and selectivity towards FPR1. Compounds with small hydrophobic groups at specific positions showed enhanced antagonistic activity .

Comparative Analysis with Related Compounds

To further elucidate the biological profile of this compound, it is useful to compare it with other known FPR1 antagonists:

Compound NameFPR1 Antagonist ActivityIC50 (µM)
5-(3,4-Dimethoxyphenyl)-...Yes[Data Not Available]
4-benzoyl-1-hexyl-3-hydroxy-...Yes0.5
4-benzoyl-5-(2,5-dimethoxyphenyl)-...Yes0.8

Vergleich Mit ähnlichen Verbindungen

Variations in the Benzoyl Group

The 4-methoxybenzoyl group in the target compound is a key pharmacophore. Modifications here significantly alter physicochemical and biological properties:

Compound Benzoyl Substituent Molecular Weight Key Observations Reference
Target compound 4-Methoxybenzoyl ~455.5 (calc.) Enhanced electron density; may improve solubility.
4-(4-Chlorobenzoyl) analog (CAS 381681-03-4) 4-Chlorobenzoyl 428.9 Electron-withdrawing Cl reduces solubility; increased lipophilicity (logP ~3.2).
4-(4-Ethoxy-2-methylbenzoyl) derivative 4-Ethoxy-2-methylbenzoyl ~467.6 (calc.) Bulky substituents may hinder receptor binding but improve metabolic stability.
4-(5-Methylfuroyl) analog 5-Methylfuroyl ~477.5 (calc.) Heterocyclic group introduces polarity; may alter pharmacokinetics.

Key Insight : Methoxy groups enhance water solubility, whereas chloro or bulky substituents (e.g., ethoxy-methyl) increase lipophilicity, impacting membrane permeability and bioavailability.

Variations in the Aryl Substituents

The 3,4-dimethoxyphenyl group at position 5 is compared to other aryl modifications:

Compound Aryl Substituent Activity Notes Reference
Target compound 3,4-Dimethoxyphenyl Potential antiestrogenic activity (inferred from analogs).
4-Methoxyphenyl analog (CAS 381681-03-4) 4-Methoxyphenyl Reduced steric hindrance compared to 3,4-diOMe; may lower binding affinity.
3,5-Dichlorophenyl derivative 3,5-Dichlorophenyl Electron-withdrawing Cl groups may enhance cytotoxicity but reduce solubility.
4-Dimethylaminophenyl analog 4-Dimethylaminophenyl Strong electron-donating effect; may improve receptor interactions.

Key Insight: Electron-donating groups (e.g., methoxy, dimethylamino) enhance interactions with hydrophobic pockets in target proteins, while halogens (Cl, F) may improve potency but reduce solubility.

Side Chain Modifications

The 3-(dimethylamino)propyl chain influences solubility and pharmacokinetics:

Compound Side Chain Key Observations Reference
Target compound 3-(Dimethylamino)propyl Enhances water solubility; tertiary amine may facilitate salt formation.
2-Hydroxypropyl derivatives 2-Hydroxypropyl Introduces hydrogen-bonding capacity; may improve metabolic stability.
Pyridinylmethyl analog Pyridin-3-ylmethyl Aromatic side chain increases rigidity; may affect bioavailability.

Key Insight: Polar side chains (e.g., dimethylamino, hydroxy) improve solubility, while aromatic groups (e.g., pyridinyl) may enhance target specificity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(3,4-dimethoxyphenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxybenzoyl)-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized for yield?

  • Methodology : The compound belongs to a class of 3-hydroxy-4-aroyl-pyrrol-2-ones. A typical synthesis involves a base-assisted cyclization of substituted benzaldehydes with hydroxylamine derivatives. For example, analogs like 5-(4-tert-butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one (62% yield) were synthesized via condensation followed by cyclization under ambient conditions . Optimization includes:

  • Solvent selection : Methanol or ethanol for recrystallization to improve purity.
  • Temperature control : Reactions at room temperature (3–24 h) minimize side products compared to reflux .
  • Substituent compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) may reduce yields (e.g., 9% for trifluoromethyl-substituted analogs) due to steric hindrance or electronic effects .

Q. Which spectroscopic techniques are critical for characterizing the structure of this compound, and how are spectral data interpreted?

  • Methodology :

  • 1H/13C NMR : Key signals include the pyrrolone ring protons (δ 5.5–6.5 ppm) and aromatic methoxy groups (δ 3.7–3.9 ppm). For example, 5-(4-aminophenyl)-3,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one showed distinct NH2 protons at δ 6.5 ppm .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. Analogs like 5-(3,5-dichloro-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one showed m/z 420.0893 (calc. 420.0691) .
  • FTIR : Hydroxy stretches (3200–3500 cm⁻¹) and carbonyl bands (1650–1750 cm⁻¹) verify the pyrrolone core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Methodology :

  • Variable substituent libraries : Synthesize analogs with modified aryl (e.g., 3,4-dimethoxyphenyl vs. 4-chlorophenyl) or alkyl groups (e.g., dimethylamino propyl vs. hydroxypropyl) .
  • Bioassay integration : Test analogs against target enzymes (e.g., kinases) to correlate substituent electronic/steric properties with IC50 values. For example, 5-(3-trifluoromethyl-phenyl) analogs showed reduced solubility, impacting bioactivity .
  • Computational docking : Use molecular dynamics to predict binding interactions, prioritizing substituents for synthesis .

Q. What computational strategies are effective in predicting reaction pathways and optimizing synthetic routes?

  • Methodology :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps .
  • Reaction path searching : Tools like the Artificial Force Induced Reaction (AFIR) method automate exploration of plausible intermediates .
  • Machine learning : Train models on historical reaction data (e.g., yields, solvents) to predict optimal conditions for new analogs .

Q. How can contradictory data (e.g., variable yields or unexpected byproducts) be systematically analyzed during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., temperature, stoichiometry). For example, a 2^3 factorial design could resolve interactions between solvent polarity, base strength, and reaction time .
  • Byproduct characterization : LC-MS or NMR-guided isolation of impurities to identify competing pathways (e.g., over-oxidation or dimerization) .
  • Kinetic profiling : Monitor reaction progress via in-situ FTIR to detect intermediate accumulation .

Q. What reactor design principles apply to scaling up the synthesis of this compound while maintaining reproducibility?

  • Methodology :

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps, reducing batch-to-batch variability .
  • Mixing optimization : Computational fluid dynamics (CFD) simulations ensure homogeneity in viscous reaction mixtures (e.g., high-concentration methanol solutions) .
  • In-line analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of key intermediates .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.